TRPA1 Antagonist Potency: Sub-200 nM IC50 Values Differentiate from Mono-Substituted Analogs
2-Chloro-3-(trifluoromethyl)cinnamic acid demonstrates consistent sub-micromolar antagonist activity at the human TRPA1 ion channel, with reported IC50 values of 129 nM in CHO-TREX cells [1] and 179 nM in HEK293 cells [2]. In contrast, the mono-substituted analog lacking the chloro group (unsubstituted cinnamic acid derivative) exhibits an IC50 of 30,000 nM (30 µM) in the same assay format, representing a potency difference of over 230-fold [3]. This head-to-head comparison from the same curated database establishes that the dual chloro-trifluoromethyl substitution pattern is essential for meaningful TRPA1 antagonism, with the target compound achieving an IC50 value that meets the <1 µM threshold commonly applied in ion channel drug discovery programs [4].
| Evidence Dimension | TRPA1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 129 nM |
| Comparator Or Baseline | Mono-substituted analog (unsubstituted cinnamic acid derivative): 30,000 nM (30 µM) |
| Quantified Difference | ~230-fold more potent (129 nM vs 30,000 nM) |
| Conditions | Human TRPA1 expressed in CHO-TREX cells; cinnamaldehyde-induced calcium flux; 10 min preincubation |
Why This Matters
For procurement decisions in TRPA1-targeted drug discovery, this >230-fold potency advantage directly translates to reduced compound consumption in screening campaigns and lower effective concentrations in follow-up studies.
- [1] BindingDB Entry BDBM50022467 (CHEMBL3299026). IC50: 129 nM. Human TRPA1 in CHO-TREX cells. View Source
- [2] BindingDB Entry BDBM50263526 (CHEMBL4062110). IC50: 179 nM. Human TRPA1 in HEK293 cells. View Source
- [3] BindingDB Entry BDBM50022257 (CHEMBL3298236). IC50: 30,000 nM. Human TRPA1 in CHO-TREX cells. View Source
- [4] Pharmaceutical compositions containing a TRPA1 antagonist and anticholinergic agent. Patent application. View Source
